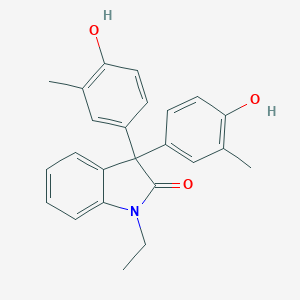![molecular formula C22H19NO3 B332552 N~2~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE](/img/structure/B332552.png)
N~2~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, and a bicyclo[2.2.1]heptane structure, which is a bridged bicyclic compound. The combination of these two structures imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the anthracene derivative, followed by the introduction of the bicyclo[2.2.1]heptane moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include quinones, hydroxylated derivatives, and substituted anthracene compounds. These products can further undergo additional reactions to form more complex molecules .
Aplicaciones Científicas De Investigación
N~2~-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mecanismo De Acción
The mechanism of action of N2-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide
- N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-methoxybenzamide
- N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide
Uniqueness
Compared to similar compounds, N2-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE stands out due to its unique bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C22H19NO3 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-(9,10-dioxoanthracen-1-yl)bicyclo[2.2.1]heptane-3-carboxamide |
InChI |
InChI=1S/C22H19NO3/c24-20-14-4-1-2-5-15(14)21(25)19-16(20)6-3-7-18(19)23-22(26)17-11-12-8-9-13(17)10-12/h1-7,12-13,17H,8-11H2,(H,23,26) |
Clave InChI |
WKZCYYOAIIRMLF-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
SMILES canónico |
C1CC2CC1CC2C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-[3-(dimethylamino)propylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B332469.png)
![4-((Z)-1-{4-[(4-FLUOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE](/img/structure/B332470.png)

![ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332473.png)



![1-[(2-Chloro-3-pyridinyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B332481.png)

![10-(4-chlorobenzoyl)-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B332483.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-bromofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B332486.png)
![1-[3-(2,6-Dichlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B332487.png)
![2-(3-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B332488.png)
![ethyl 5-(4-fluorophenyl)-2-(2-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B332489.png)
